![molecular formula C18H21NO4 B2825702 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide CAS No. 3341-36-4](/img/structure/B2825702.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl- .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The compound has a molecular weight of 223.2683 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.268 Da and a monoisotopic mass of 223.120850 Da .Scientific Research Applications
Chemical Synthesis and Characterization
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide and its derivatives have been a subject of interest in chemical synthesis. Li Bao-lin (2007) synthesized a similar compound, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, and characterized it using NMR techniques (Li Bao-lin, 2007). This process involved multiple steps including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution, highlighting the complex nature of synthesizing such compounds.
Enzymatic Modification for Antioxidant Properties
Enzymatic modification has been employed to alter the properties of related compounds. For instance, 2,6-dimethoxyphenol was modified using laccase to produce compounds with higher antioxidant capacity, demonstrating the potential of enzymatic processes in enhancing the functional properties of such compounds (O. E. Adelakun et al., 2012).
Application in Drug Synthesis
Derivatives of this compound have been explored in the synthesis of drugs. For instance, N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, has been identified as an intermediate for the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide has been investigated, showcasing the significance of these compounds in medicinal chemistry (Deepali B Magadum & G. Yadav, 2018).
Pharmacological Assessment
A novel concatenation of related compounds was synthesized and assessed for potential pharmacological activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research indicates the broad spectrum of biological activities that these compounds could potentially exhibit (P. Rani et al., 2016).
Antioxidant Activity Relationship Studies
Research has been conducted to understand the structure-antioxidant activity relationship of phenolic compounds, including those with methoxy, phenolic hydroxyl, and carboxylic acid groups. This work is crucial in understanding how different functional groups in compounds similar to this compound can influence their antioxidant properties (Jinxiang Chen et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-9-8-14(12-17(16)22-2)10-11-19-18(20)13-23-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMTKWJGFHGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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